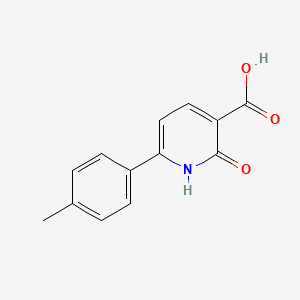

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBFRRBMCSIZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyridine derivative. This intermediate is then subjected to oxidation and hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic or pyridine compounds.

Aplicaciones Científicas De Investigación

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physicochemical and Functional Comparisons

Lipophilicity and Solubility The chloro-substituted analog (C₁₂H₈ClNO₃) exhibits higher lipophilicity due to the electron-withdrawing Cl group, which may enhance membrane permeability but reduce aqueous solubility . The hydroxyl-substituted analog (C₁₃H₁₁NO₄) shows improved solubility in polar solvents due to its -OH group, though this may limit its ability to traverse lipid membranes . The target compound strikes a balance, with the carboxylic acid ensuring moderate solubility and the 4-methylphenyl group contributing to hydrophobic interactions.

Synthetic Accessibility The picolinic acid analog (carboxylic acid at C2) is more widely available (12 suppliers), suggesting easier synthesis or broader applicability in catalysis or ligand design .

The 4-hydroxyphenyl analog (C₁₃H₁₁NO₄) may participate in hydrogen bonding via its -OH group, enhancing interactions with proteins or metal ions in coordination chemistry .

Actividad Biológica

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid, also known by its CAS number 147269-18-9, is a pyridine derivative that has garnered interest due to its potential biological activities. The compound's structure, characterized by the presence of a carboxylic acid and an oxo group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, focusing on antibacterial, antifungal, and anticancer properties based on available research findings.

- Molecular Formula : C₁₃H₁₁NO₃

- Molecular Weight : 229.23 g/mol

- CAS Number : 147269-18-9

Antibacterial Activity

Research indicates that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid exhibits significant antibacterial properties. A study evaluating various pyridine derivatives reported that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to range from 0.0039 to 0.025 mg/mL, showcasing its potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been tested against various fungal strains with promising results. For instance, the compound showed effective inhibition against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal properties .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

Anticancer Activity

Emerging studies suggest that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid may possess anticancer properties as well. Preliminary investigations have indicated that the compound can induce apoptosis in cancer cell lines, such as HeLa cells (cervical cancer) and L929 cells (fibrosarcoma). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

- Antibacterial Efficacy : A comparative study of various pyridine derivatives highlighted that 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid had one of the lowest MIC values against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents.

- Antifungal Screening : In a screening of antifungal agents, this compound was noted for its ability to inhibit the growth of multiple fungal pathogens effectively, making it a candidate for further development in antifungal therapies.

- Cancer Cell Studies : In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in cancer cell lines, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted aldehydes (e.g., 4-methylbenzaldehyde) with aminopyridine derivatives, followed by cyclization. For example, describes similar pyridine-carboxylic acid syntheses using cyclization under acidic conditions. Catalysts like palladium or copper () may enhance yields, while solvents such as DMF or toluene are common. Optimization requires systematic variation of temperature, catalyst loading, and solvent polarity. Post-synthesis purification via recrystallization or HPLC ( ) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyridine core and substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups. Mass spectrometry (MS) validates molecular weight. For example, uses similar techniques for structural elucidation of pyrazole-carboxylic acids. Validation involves comparing experimental data with computational predictions (e.g., DFT calculations) or literature analogs .

Q. What preliminary biological screening assays are recommended to explore its bioactivity?

- Methodological Answer : Initial screens include:

- In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines, as in ).

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.

- Antimicrobial activity via broth microdilution (). Prioritize targets based on structural analogs; for instance, highlights pyridine derivatives targeting neurological disorders .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved for structural confirmation?

- Methodological Answer : Use advanced NMR techniques like COSY, HSQC, or NOESY to resolve signal overlap. For example, employs 2D NMR for pyrazolo-pyridine derivatives. Computational tools (e.g., ACD/Labs or MestReNova) simulate spectra for comparison. If ambiguity persists, synthesize derivatives with selective deuterium substitution or employ X-ray crystallography .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:

- Prodrug design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability ().

- Pharmacokinetic profiling : Assess plasma stability, protein binding, and CYP450 metabolism.

- Mechanistic studies : Use gene knockout models or siRNA to validate target engagement (e.g., ’s mTOR/p70S6K pathway analysis) .

Q. How can synthetic yields be improved without compromising purity in large-scale reactions?

- Methodological Answer : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., catalyst concentration, solvent ratio). highlights palladium-catalyzed reactions for scalability. Implement flow chemistry for better heat/mass transfer. Use inline analytics (e.g., PAT tools) to monitor reaction progress. Purification via column chromatography with gradient elution ensures purity at scale .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Glide) models interactions with proteins (e.g., ’s mTOR target). Density Functional Theory (DFT) calculates reaction pathways for synthesis optimization. Machine learning (e.g., AlphaFold) predicts binding affinities. Validate predictions with mutagenesis studies or kinetic assays .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data in biological replicate experiments?

- Methodological Answer : Conduct power analysis to ensure sufficient sample size. Use statistical models (e.g., ANOVA with post-hoc tests) to identify outliers. Replicate experiments under standardized conditions. Cross-validate with orthogonal assays (e.g., Western blot alongside activity assays) .

Q. What analytical workflows validate compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.